2,5-Dimethoxy-d6-4-methyl-benzaldehyde
Overview
Description
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a biochemical used for proteomics research . It has a molecular formula of C10H6D6O3 and a molecular weight of 186.24 .
Molecular Structure Analysis
The InChI code for 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is 1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,5-Dimethoxy-d6-4-methyl-benzaldehyde has a molecular weight of 186.24 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis Applications
2,5-Dimethoxy-d6-4-methyl-benzaldehyde is primarily used in synthetic chemistry. For example, it is utilized in the synthesis of benzimidazole derivatives through condensation reactions. This process involves the reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde, resulting in a yield of 75.2% under optimal conditions. The synthesized compounds are characterized using techniques like NMR, IR, and ESI-MS, illustrating the compound's utility in creating complex organic structures (X. Bin, 2012).
Spectroscopic and Quantum Mechanical Studies
In spectroscopy and quantum mechanics, 2,5-Dimethoxy-d6-4-methyl-benzaldehyde is a subject of study for understanding molecular structural properties. It has been compared with other similar molecules for vibrational and energetic data analysis. Ground state properties, vibrational wavenumber calculations, and molecular dynamics are studied using DFT/B3LYP theory. This research offers insight into the electronic properties of molecules like HOMO and LUMO energies (V. Krishnakumar, D. Barathi, R. Mathammal, 2013).
Catalysis and Polymerization
The compound is also relevant in catalysis and polymerization processes. It's used in the synthesis of amorfrutins A and B, where it acts as a starting material. Its derivative, a piperazinylrhodamine B conjugate, demonstrates promising selective cytotoxicity for human tumor cell lines. This illustrates its potential in medicinal chemistry and drug development (Benjamin Brandes et al., 2020).
Material Science and Organic Reactions
In material science, it's explored for its reactivity in organic reactions. For instance, its derivatives have been used in visible light-induced RAFT polymerization of methacrylates. This application highlights its utility in developing new materials with specific properties (Qian Yang et al., 2018).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of 2,5-Dimethoxy-d6-4-methyl-benzaldehyde are used as chromogenic organic reagents for detecting and determining elements like Lead (II) in biological samples. This application is crucial in environmental monitoring and public health (N. Radhakrishna et al., 2015).
Future Directions
properties
IUPAC Name |
4-methyl-2,5-bis(trideuteriomethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-10(13-3)8(6-11)5-9(7)12-2/h4-6H,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSRTWLEJBIAIT-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277824 | |
Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxy-d6-4-methyl-benzaldehyde | |
CAS RN |
58262-07-0 | |
Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58262-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Di(methoxy-d3)-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.